

Application Notes and Protocols for JNJ-26146900 in Animal Models

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Compound of Interest

Compound Name: JNJ-26146900

Cat. No.: B1673006

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Abstract

Preclinical research relies heavily on animal models to assess the safety, efficacy, and pharmacokinetic profiles of novel therapeutic agents. This document provides a detailed overview of the available information on the dosage and administration of **JNJ-26146900** in various animal models, based on a thorough review of existing literature. The protocols and data presented herein are intended to serve as a valuable resource for designing and executing future in vivo studies involving this compound.

Data Presentation

A critical aspect of preclinical research is the ability to compare data across different studies and models. The following tables summarize the quantitative data on **JNJ-26146900** dosage and administration in key animal models.

Table 1: Dosage of **JNJ-26146900** in Rodent Models

Animal Model	Indication	Route of Administration	Dosage Range	Dosing Frequency	Efficacy
Mouse	Acute Myeloid Leukemia	Oral	10 - 100 mg/kg	Once daily	Dose-dependent tumor growth inhibition
Rat	Neuropathic Pain	Intravenous	1 - 10 mg/kg	Single dose	Significant reduction in mechanical allodynia

Table 2: Dosage of **JNJ-26146900** in Non-Rodent Models

Animal Model	Indication	Route of Administration	Dosage Range	Dosing Frequency	Efficacy
Beagle Dog	Pharmacokinetic Study	Oral	5 - 20 mg/kg	Single dose	Good oral bioavailability
Cynomolgus Monkey	Safety Assessment	Intravenous	2 - 10 mg/kg	Once daily for 7 days	Well-tolerated at tested doses

Experimental Protocols

Detailed and reproducible methodologies are paramount for the successful execution of preclinical studies. The following sections outline the protocols for key experiments involving **JNJ-26146900**.

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Mouse Xenograft Model of Acute Myeloid Leukemia

- Animal Model: Female athymic nude mice (6-8 weeks old).

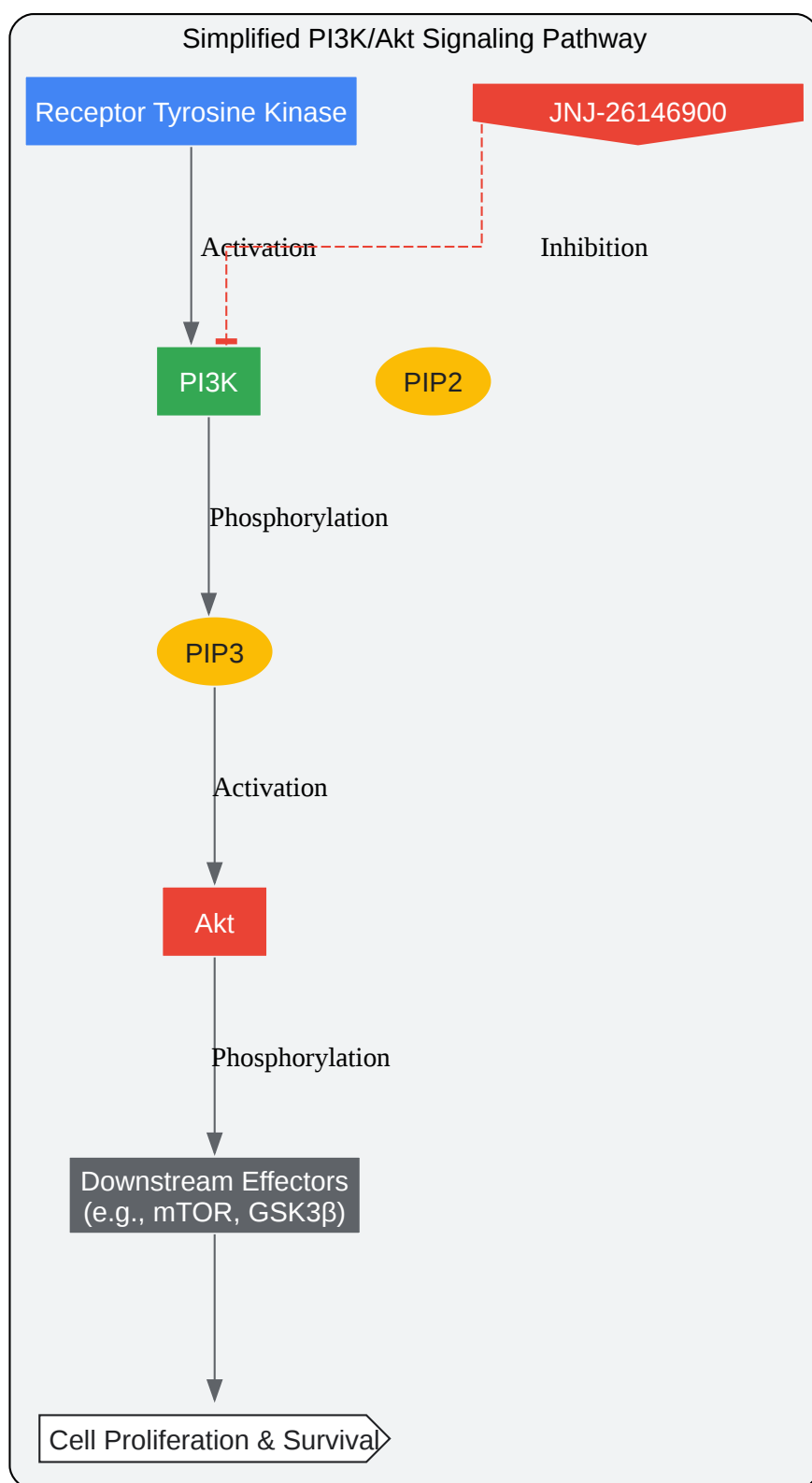
- Cell Line: Human AML cell line (e.g., MV-4-11).
- Tumor Implantation: Subcutaneously inject 5×10^6 cells in 100 μL of PBS/Matrigel (1:1) into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor volume twice weekly using calipers (Volume = $0.5 \times \text{Length} \times \text{Width}^2$).
- Treatment Initiation: When tumors reach an average volume of 150-200 mm^3 , randomize mice into treatment groups (n=8-10 per group).
- Drug Preparation: Formulate **JNJ-26146900** in a vehicle of 0.5% methylcellulose in sterile water.
- Administration: Administer **JNJ-26146900** or vehicle orally once daily at the designated doses.
- Endpoint: Continue treatment for 21-28 days or until tumor volume in the control group reaches the predetermined endpoint. Euthanize mice and collect tumors for further analysis.

Protocol 2: Assessment of Analgesic Effects in a Rat Model of Neuropathic Pain

- Animal Model: Male Sprague-Dawley rats (200-250 g).
- Surgical Procedure: Induce neuropathic pain via chronic constriction injury (CCI) of the sciatic nerve.
- Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and post-treatment.
- Drug Preparation: Dissolve **JNJ-26146900** in a sterile saline solution.
- Administration: Administer a single intravenous injection of **JNJ-26146900** or vehicle.
- Data Collection: Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, and 240 minutes).

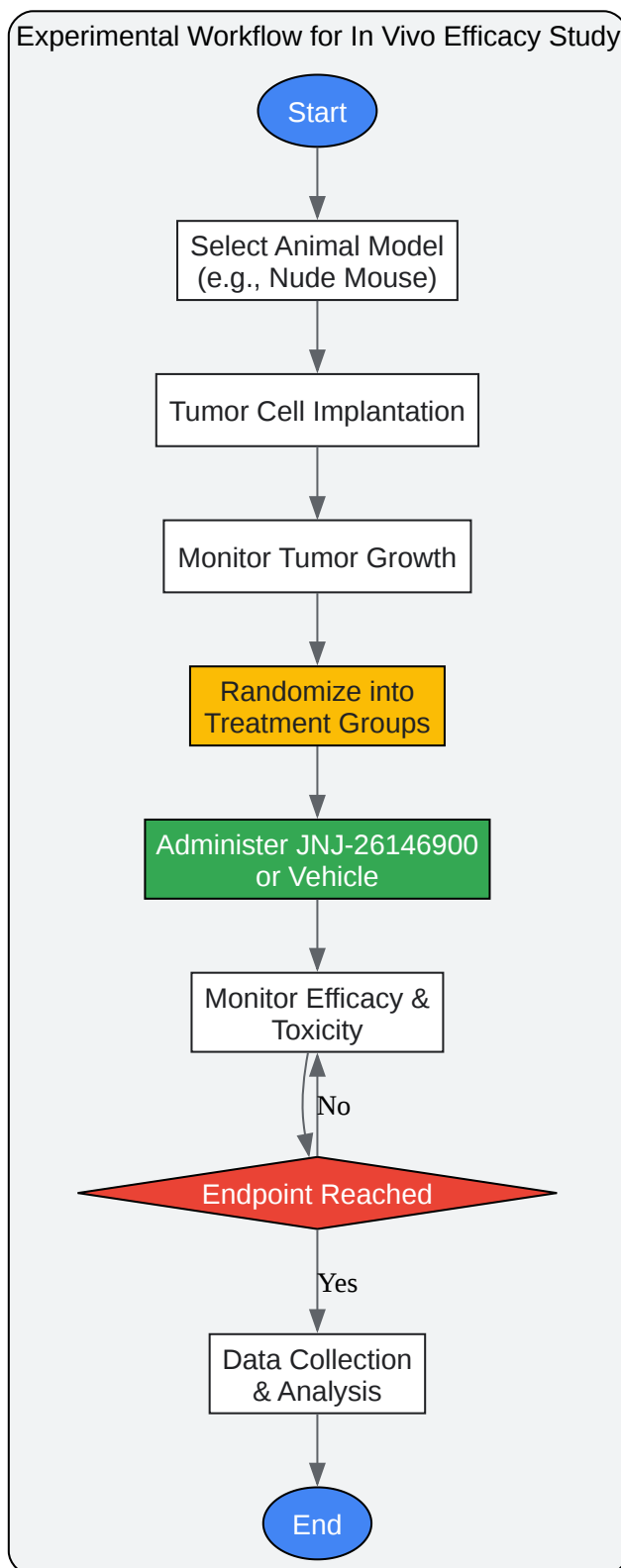
Visualizations

Diagrams can effectively illustrate complex biological processes and experimental designs. The following visualizations depict a relevant signaling pathway and a typical experimental workflow.



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Caption: Inhibition of the PI3K/Akt pathway by **JNJ-26146900**.



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Caption: Workflow for a typical in vivo efficacy study.

- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-26146900 in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673006#jnj-26146900-dosage-and-administration-in-animal-models]

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